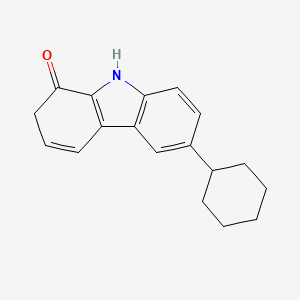

6-cyclohexyl-2,9-dihydro-1H-carbazol-1-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6-cyclohexyl-2,9-dihydrocarbazol-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO/c20-17-8-4-7-14-15-11-13(12-5-2-1-3-6-12)9-10-16(15)19-18(14)17/h4,7,9-12,19H,1-3,5-6,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQBQIFFRSMMCRC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C2=CC3=C(C=C2)NC4=C3C=CCC4=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40677356 | |

| Record name | 6-Cyclohexyl-2,9-dihydro-1H-carbazol-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40677356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1233641-89-8 | |

| Record name | 6-Cyclohexyl-2,9-dihydro-1H-carbazol-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40677356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Methodological & Application

Application Note: A Robust HPLC Method for Purity Determination of 6-cyclohexyl-carbazolone

Abstract

This application note presents a detailed, robust High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of purity for 6-cyclohexyl-carbazolone, a key intermediate in pharmaceutical research and development. The carbazole skeleton is a significant structural motif in medicinal chemistry, known to exhibit a range of biological activities.[1][2] As with any active pharmaceutical ingredient (API) or intermediate, establishing purity with a high degree of confidence is a critical regulatory and scientific requirement.[3][4] This document provides a comprehensive protocol, from sample preparation to data analysis, grounded in the principles of reversed-phase chromatography and aligned with international regulatory standards. The causality behind each experimental choice is explained to provide researchers with a deep understanding of the method's mechanics, ensuring its effective implementation and troubleshooting.

Introduction and Scientific Rationale

The accurate assessment of chemical purity is a cornerstone of drug development, directly impacting the safety, efficacy, and stability of the final drug product. High-Performance Liquid Chromatography (HPLC) is the preeminent analytical technique for this purpose, offering high resolution, sensitivity, and quantitative accuracy for non-volatile compounds like 6-cyclohexyl-carbazolone.[5][6]

This method employs Reversed-Phase HPLC (RP-HPLC) , the most widely used mode of separation in the pharmaceutical industry.[7][8] The fundamental principle of RP-HPLC involves a non-polar stationary phase and a polar mobile phase.[8][9] 6-cyclohexyl-carbazolone, with its carbazole core and cyclohexyl substituent, is a predominantly hydrophobic molecule. Therefore, it will have a strong affinity for a non-polar stationary phase, such as octadecylsilane (C18), and will be eluted by a mobile phase of increasing organic solvent composition.[10] This interaction mechanism allows for the effective separation of the main compound from potential impurities, which may arise from synthesis or degradation and possess different polarities.

A gradient elution, where the mobile phase composition is changed over time, is selected to ensure optimal separation.[11][12] This approach provides the resolving power to separate early-eluting polar impurities and later-eluting non-polar impurities within a single analytical run, ensuring a comprehensive purity profile. Detection is achieved using a UV-Vis detector, leveraging the inherent chromophoric properties of the carbazole ring system.

Materials and Methodology

Equipment and Consumables

| Item | Specification |

| HPLC System | Quaternary Pump, Autosampler, Column Thermostat, UV-Vis or Photodiode Array (PDA) Detector |

| Analytical Column | C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size) |

| Data Acquisition | Chromatography Data System (CDS) |

| Solvents | HPLC Grade Acetonitrile (ACN) and Purified Water (e.g., Milli-Q) |

| Reagents | 6-cyclohexyl-carbazolone Reference Standard (purity >99.5%) |

| Glassware | Class A volumetric flasks, pipettes |

| Consumables | 2 mL HPLC vials with caps, 0.45 µm solvent filters, 0.22 µm syringe filters |

Proposed Chromatographic Conditions

The following conditions are proposed as a starting point for the analysis and should be optimized as needed.

| Parameter | Condition | Rationale |

| Stationary Phase | C18 (L1 packing) | Provides strong hydrophobic retention for the non-polar analyte. |

| Mobile Phase A | Purified Water | The highly polar component of the mobile phase system.[13] |

| Mobile Phase B | Acetonitrile (ACN) | The organic modifier used to elute the analyte from the column.[13] |

| Gradient Program | See Table below | To ensure separation of impurities with a wide range of polarities. |

| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing good efficiency.[11] |

| Column Temperature | 30°C | To ensure reproducible retention times by minimizing viscosity fluctuations. |

| Detection Wavelength | 254 nm | A common wavelength for aromatic compounds; a full UV scan is recommended to find the absorbance maximum. |

| Injection Volume | 10 µL | A typical volume to avoid column overloading while ensuring good sensitivity. |

| Run Time | 25 minutes | Sufficient time to elute the main peak and any potential late-eluting impurities. |

Table 1: Gradient Elution Program

| Time (min) | % Mobile Phase A (Water) | % Mobile Phase B (ACN) |

| 0.0 | 50 | 50 |

| 15.0 | 5 | 95 |

| 20.0 | 5 | 95 |

| 20.1 | 50 | 50 |

| 25.0 | 50 | 50 |

Experimental Protocols

Protocol 1: Preparation of Solutions

-

Mobile Phase Preparation:

-

Filter Mobile Phase A (Water) and Mobile Phase B (ACN) through a 0.45 µm solvent filter to remove particulates.

-

Degas both mobile phases using an appropriate method (e.g., sonication or online degasser) to prevent bubble formation in the pump heads.

-

-

Diluent Preparation:

-

Prepare a mixture of Water:Acetonitrile (50:50, v/v). This composition matches the initial mobile phase conditions to ensure good peak shape upon injection.

-

-

Reference Standard Stock Solution (approx. 500 µg/mL):

-

Accurately weigh approximately 25 mg of 6-cyclohexyl-carbazolone Reference Standard into a 50 mL Class A volumetric flask.

-

Add approximately 30 mL of diluent and sonicate for 5 minutes or until fully dissolved.

-

Allow the solution to return to room temperature and dilute to the mark with diluent. Mix thoroughly.

-

-

Working Standard Solution (approx. 50 µg/mL):

-

Pipette 5.0 mL of the Reference Standard Stock Solution into a 50 mL Class A volumetric flask.

-

Dilute to the mark with diluent and mix thoroughly. This solution will be used for system suitability and purity calculations.

-

-

Sample Solution (approx. 50 µg/mL):

-

Accurately weigh approximately 25 mg of the 6-cyclohexyl-carbazolone sample into a 50 mL Class A volumetric flask.

-

Prepare the solution following the same procedure as the Reference Standard Stock Solution (Step 3).

-

Perform a 1-in-10 dilution of this solution using the diluent to create the final Sample Solution for analysis. Filter through a 0.22 µm syringe filter into an HPLC vial.

-

Protocol 2: HPLC Analysis Workflow

The workflow ensures the system is ready and the results are valid.

Caption: HPLC Purity Analysis Workflow.

Protocol 3: System Suitability Testing (SST)

Causality: Before analyzing any samples, the performance of the entire chromatographic system must be verified. This is a mandatory self-validating check to ensure the system is capable of providing accurate and precise results for the analysis at hand.[14][15][16]

-

Equilibrate the column with the initial mobile phase composition (50% ACN) for at least 30 minutes or until a stable baseline is achieved.

-

Make five replicate injections of the Working Standard Solution (50 µg/mL).

-

Evaluate the results against the acceptance criteria outlined in the table below. The system is only deemed suitable for analysis if all criteria are met.

Table 2: System Suitability Test (SST) Parameters and Acceptance Criteria

| Parameter | Acceptance Criterion | Purpose |

| Retention Time %RSD | ≤ 1.0% | Demonstrates the precision of the pump and flow rate stability. |

| Peak Area %RSD | ≤ 2.0% | Demonstrates the precision of the injector and detector response. |

| Tailing Factor (T) | 0.8 ≤ T ≤ 1.5 | Measures peak symmetry; ensures accurate integration. |

| Theoretical Plates (N) | ≥ 2000 | Measures column efficiency and separation power. |

| RSD: Relative Standard Deviation |

Data Analysis and Purity Calculation

The purity of the 6-cyclohexyl-carbazolone sample is determined using the area percent method, which assumes that all compounds present in the sample have a similar detector response.

-

Integration: Integrate all peaks in the chromatogram of the Sample Solution, excluding any peaks originating from the blank (diluent).

-

Calculation: Use the following formula to calculate the percentage purity:

% Purity = (Area of Main Peak / Sum of Areas of All Peaks) x 100

Table 3: Sample Data Analysis

| Peak Name | Retention Time (min) | Area | % Area |

| Impurity 1 | 4.8 | 15,000 | 0.05 |

| Impurity 2 | 7.2 | 45,000 | 0.15 |

| 6-cyclohexyl-carbazolone | 12.5 | 29,880,000 | 99.70 |

| Impurity 3 | 14.1 | 60,000 | 0.10 |

| Total | 29,970,000 | 100.0 |

Method Validation and Trustworthiness

To ensure this analytical procedure is suitable for its intended purpose, it must be validated in accordance with regulatory guidelines such as ICH Q2(R1).[17][18][19] The validation process provides objective evidence that the method is trustworthy.

Caption: Key Pillars of Analytical Method Validation.

-

Specificity: The ultimate proof of specificity for a purity method is its ability to be stability-indicating . This is demonstrated through forced degradation studies.[20][21] The sample is intentionally degraded under stress conditions (e.g., acid, base, oxidation, heat, photolysis) to produce degradation products.[20][22] The method is considered stability-indicating if the main 6-cyclohexyl-carbazolone peak is well-resolved from all degradation peaks, proving the method can accurately measure the compound in the presence of its potential impurities.[5]

-

Linearity: A minimum of five concentrations across the expected range (e.g., 80% to 120% of the test concentration) are analyzed to demonstrate a linear relationship between concentration and peak area.[17]

-

Accuracy: Determined by analyzing samples with known amounts of added analyte (spiking) and calculating the percent recovery.

-

Precision: Assessed at two levels: repeatability (multiple analyses on the same day) and intermediate precision (analyses on different days or by different analysts).

By following these protocols and validation principles, this HPLC method provides a reliable, robust, and trustworthy system for the critical task of purity analysis for 6-cyclohexyl-carbazolone.

References

-

Dong, M. W. HPLC Method Development and Validation for Pharmaceutical Analysis. LCGC North America. [Link]

-

Pharmaguideline. Steps for HPLC Method Development. [Link]

-

PharmaCores. HPLC analytical Method development: an overview. [Link]

-

European Medicines Agency. Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]

-

Shprakh, Z., et al. Development and validation of HPLC method for analysis of indolocarbazole derivative LCS-1269. Pharmacia. [Link]

-

The Pharmaceutical and Chemical Journal. An Overview on HPLC Method Development, Optimization and Validation process for drug analysis. [Link]

-

ResearchGate. Impurity effect on carbazole derivatives a,b, HPLC spectra recorded at.... [Link]

-

International Council for Harmonisation. Quality Guidelines. [Link]

-

U.S. Pharmacopeia. <621> CHROMATOGRAPHY. [Link]

-

ResolveMass Laboratories Inc. Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]

-

Asian Journal of Pharmaceutical Research. Steps involved in HPLC Method Development. [Link]

-

LCGC International. How Reversed-Phase Liquid Chromatography Works. [Link]

-

PubChem. 6-cyclohexyl-2,3,4,9-tetrahydro-1H-carbazol-1-one N-phenylthiosemicarbazone. [Link]

-

Singh, R., & Raza, K. Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis. [Link]

-

The United States Pharmacopeial Convention. <621> CHROMATOGRAPHY. [Link]

-

IonSource. Reverse Phase HPLC Basics for LC/MS. [Link]

-

Al-Suhaimi, E. A., et al. Design, synthesis, molecular docking and biological evaluation of new carbazole derivatives as anticancer, and antioxidant agents. Scientific Reports. [Link]

-

European Medicines Agency. ICH guideline Q14 on analytical procedure development. [Link]

-

Chakraborty, M. Identification of Naturally Occurring Carbazole Alkaloids Isolated from Murraya koenigii and Glycosmis pentaphylla by the Preparation of HPLC Fingerprint. Journal of Scientific Research. [Link]

-

Onyx Scientific. A practical guide to forced degradation and stability studies for drug substances. [Link]

-

Chalk, R. 14 Principles of Reversed Phase HPLC. YouTube. [https://www.youtube.com/watch?v=14 Principles of Reversed Phase HPLC]([Link] Principles of Reversed Phase HPLC)

-

U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

-

LCGC International. Are You Sure You Understand USP <621>?. [Link]

-

Agilent. Understanding the Latest Revisions to USP <621>. [Link]

-

Chrom Tech, Inc. Reverse Phase Chromatography Techniques. [Link]

-

Scribd. USP-NF 621 Chromatography. [Link]

-

Cheméo. Chemical Properties of Cyclohexyl radical (CAS 3170-58-9). [Link]

-

Starodub. Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link]

-

Wikipedia. Reversed-phase chromatography. [Link]

-

PubChem. Cyclohexyl 6-cyclohexylhexanoate. [Link]

-

YouTube. ICH Q2 Validation of Analytical Procedures. [https://www.youtube.com/watch?v=ICH Q2 Validation of Analytical Procedures]([Link] Q2 Validation of Analytical Procedures)

-

ChemSynthesis. 6-cyclohexyl-1,3-benzothiazol-2-amine. [Link]

Sources

- 1. Design, synthesis, molecular docking and biological evaluation of new carbazole derivatives as anticancer, and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Buy 6-Cyclohexyl-2,3,4,9-tetrahydro-1H-carbazol-1-one | 135897-70-0 [smolecule.com]

- 3. An Overview on HPLC Method Development, Optimization and Validation process for drug analysis - The Pharmaceutical and Chemical Journal [tpcj.org]

- 4. asianjpr.com [asianjpr.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. HPLC Method development: an overview. | PharmaCores [pharmacores.com]

- 7. ionsource.com [ionsource.com]

- 8. chromtech.com [chromtech.com]

- 9. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]

- 10. chromatographyonline.com [chromatographyonline.com]

- 11. pharmtech.com [pharmtech.com]

- 12. Steps for HPLC Method Development | Pharmaguideline [pharmaguideline.com]

- 13. m.youtube.com [m.youtube.com]

- 14. usp.org [usp.org]

- 15. chromatographyonline.com [chromatographyonline.com]

- 16. agilent.com [agilent.com]

- 17. ema.europa.eu [ema.europa.eu]

- 18. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]

- 19. youtube.com [youtube.com]

- 20. resolvemass.ca [resolvemass.ca]

- 21. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 22. onyxipca.com [onyxipca.com]

Application Note: High-Purity Isolation of 6-cyclohexyl-2,9-dihydro-1H-carbazol-1-one via Optimized Recrystallization

Introduction: The Rationale for Recrystallization in Carbazole Synthesis

Carbazole derivatives are a cornerstone in medicinal chemistry and materials science, exhibiting a wide array of biological activities including anticancer, antibacterial, and antifungal properties.[1] The compound 6-cyclohexyl-2,9-dihydro-1H-carbazol-1-one is a key intermediate in the synthesis of more complex, biologically active molecules.[1] The efficacy and safety of the final active pharmaceutical ingredient (API) are critically dependent on the purity of such intermediates.

Synthetic routes to carbazolones, while often efficient, can yield crude products contaminated with unreacted starting materials, byproducts from side reactions, and isomeric impurities.[2] Recrystallization stands as a robust, scalable, and cost-effective purification technique that leverages differences in solubility between the target compound and its impurities in a chosen solvent system.[3] The principle is straightforward yet powerful: a compound is dissolved in a hot solvent in which it is highly soluble, and upon cooling, the compound's solubility decreases, leading to the formation of pure crystals, while impurities remain dissolved in the mother liquor.[3]

Foundational Principles: Causality in Solvent Selection and Crystallization Dynamics

The success of recrystallization hinges on the careful selection of a solvent system. An ideal solvent should exhibit a steep solubility curve for the target compound—high solubility at elevated temperatures and low solubility at ambient or sub-ambient temperatures. Conversely, impurities should either be highly soluble at all temperatures (remaining in the mother liquor) or sparingly soluble (allowing for removal by hot filtration).

For carbazole derivatives, which possess both aromatic and aliphatic character along with a polar ketone and a secondary amine, a binary solvent system often provides the necessary polarity range for optimal purification.[2][7] A common and effective approach is to use a "solvent/anti-solvent" combination. In this protocol, we propose a mixture of ethanol and water. Ethanol, a polar protic solvent, is expected to effectively dissolve the carbazolone at its boiling point, while water, a polar anti-solvent, will drastically reduce its solubility upon addition and subsequent cooling, thereby inducing crystallization.

The rate of cooling is a critical parameter that dictates crystal size and purity. Slow, controlled cooling generally yields larger, purer crystals, as it allows for the selective incorporation of the target molecule into the growing crystal lattice, excluding impurities.[3][8] Rapid cooling, or "crashing out," can trap impurities within the crystal structure.

Pre-Protocol: Characterization and Safety

Physicochemical Properties (Predicted)

| Property | Value | Source |

| Molecular Weight | 265.35 g/mol | [9] |

| Appearance | Off-white to pale yellow solid | Inferred from similar compounds |

| Melting Point | Not available; to be determined experimentally | - |

| Solubility | Soluble in hot ethanol, methanol, ethyl acetate; sparingly soluble in water, hexanes | Inferred from structural analogues[2][7] |

Safety and Handling

While specific toxicity data for this compound is not extensively documented, related carbazolone compounds may cause skin, eye, and respiratory irritation.[10][11][12] Therefore, standard laboratory safety protocols must be strictly adhered to.

-

Personal Protective Equipment (PPE): Wear a lab coat, safety glasses, and appropriate chemical-resistant gloves (e.g., nitrile).

-

Engineering Controls: All manipulations should be performed in a well-ventilated chemical fume hood.

-

Handling: Avoid inhalation of dust and contact with skin and eyes.[11] In case of contact, flush the affected area with copious amounts of water.

Detailed Recrystallization Protocol

This protocol is designed for the purification of approximately 5 grams of crude this compound. Adjust solvent volumes proportionally for different scales.

Materials and Equipment

-

Crude this compound (~5 g)

-

Ethanol (Reagent Grade)

-

Deionized Water

-

Activated Charcoal (optional, for colored impurities)

-

Erlenmeyer Flasks (125 mL and 250 mL)

-

Hot Plate with Magnetic Stirring

-

Reflux Condenser

-

Glass Funnel and Fluted Filter Paper

-

Büchner Funnel and Flask

-

Vacuum Source

-

Ice Bath

-

Spatula and Glass Stirring Rod

Experimental Workflow Diagram

Caption: Recrystallization workflow for this compound.

Step-by-Step Methodology

-

Dissolution:

-

Place 5.0 g of the crude this compound into a 125 mL Erlenmeyer flask equipped with a magnetic stir bar.

-

Add approximately 20-25 mL of ethanol.

-

Gently heat the mixture on a hot plate with stirring. Add more ethanol in small portions until the solid completely dissolves at or near the boiling point. The goal is to use the minimum amount of hot solvent necessary.[3]

-

Expert Tip: If the solution is highly colored, remove it from the heat, add a spatula tip of activated charcoal, and reflux for 5-10 minutes.[2] Charcoal adsorbs colored impurities.

-

-

Hot Filtration (if charcoal was used or insoluble impurities are present):

-

Set up a hot filtration apparatus by placing a glass funnel with fluted filter paper into the neck of a clean 250 mL Erlenmeyer flask.

-

Pre-heat the apparatus by pouring a small amount of boiling ethanol through the funnel. Discard this ethanol. This step prevents premature crystallization in the funnel.

-

Bring the solution containing the compound back to a boil and quickly pour it through the hot funnel into the receiving flask.

-

-

Inducing Crystallization:

-

Reheat the clear filtrate to boiling.

-

Slowly add hot deionized water dropwise with continuous swirling until the solution becomes faintly and persistently cloudy (turbid). This indicates the saturation point has been reached.

-

Add a few drops of hot ethanol to redissolve the precipitate and render the solution clear again.

-

Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly and undisturbed to room temperature. Slow cooling is paramount for forming pure, well-defined crystals.

-

Once the flask has reached room temperature and crystal formation has ceased, place it in an ice bath for at least 30 minutes to maximize the yield.

-

-

Isolation and Drying:

-

Collect the crystals by vacuum filtration using a Büchner funnel.[3]

-

Wash the crystals with a small amount of a cold 1:1 ethanol/water mixture to remove any residual mother liquor.

-

Continue to pull air through the crystals on the funnel for 15-20 minutes to partially dry them.

-

Transfer the purified crystals to a watch glass or petri dish and dry them to a constant weight, preferably in a vacuum oven at a temperature well below the melting point (e.g., 40-50 °C).

-

Post-Protocol: Purity Assessment and Validation

The efficacy of the purification must be validated through rigorous analytical techniques.[]

Purity Determination Logic

Caption: Validation workflow for assessing the purity of the recrystallized product.

Recommended Analytical Methods

-

High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity assessment of non-volatile organic compounds.[14][15] A reversed-phase C18 column with a mobile phase such as acetonitrile and water is typically effective for carbazole derivatives.[14] The purity is determined by the area percentage of the main peak.

-

Melting Point Analysis: A pure crystalline solid will have a sharp, well-defined melting point range (typically < 2 °C). Impurities tend to depress and broaden the melting point range. Comparing the melting point of the crude and recrystallized product provides a quick and reliable indication of purity enhancement.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra confirm the chemical structure of the desired compound and can reveal the presence of impurities through extraneous peaks.

| Analysis Technique | Parameter to Evaluate | Acceptance Criteria for High Purity |

| HPLC | Peak Area % | > 99.5% |

| Melting Point | Melting Range | Sharp, narrow range (< 2 °C) |

| ¹H NMR | Spectral Purity | Conforms to structure; absence of impurity signals |

Troubleshooting

| Issue | Probable Cause(s) | Recommended Solution(s) |

| Product does not crystallize | Too much solvent used; solution is not supersaturated. | Boil off some of the solvent to concentrate the solution. Scratch the inside of the flask with a glass rod at the liquid-air interface. Add a seed crystal of the pure compound.[8] |

| Product "oils out" | Solution is supersaturated at a temperature above the compound's melting point; cooling is too rapid. | Reheat the solution to dissolve the oil. Add a small amount of additional solvent (ethanol). Allow for slower cooling. |

| Low Recovery | Too much solvent used; premature crystallization during hot filtration; crystals are too soluble in the wash solvent. | Use the minimum amount of hot solvent for dissolution. Ensure the filtration apparatus is pre-heated. Use a minimal amount of ice-cold wash solvent. |

| Poor Purity Improvement | Inappropriate solvent system; impurities have similar solubility to the product. | Experiment with other solvent systems (e.g., ethyl acetate/hexanes).[2] A second recrystallization may be necessary. If impurities persist, column chromatography may be required. |

References

-

ResearchGate. (2009). 2-Acetyl-2,3,4,9-tetrahydro-1H-carbazol-1-one in the Synthesis of Heteroannulated Carbazoles. Available at: [Link]

-

PubChem. (2016, March 28). 6-Bromo-2,3,4,9-tetrahydro-1H-carbazol-1-one. Available at: [Link]

- Google Patents. (n.d.). US7696356B2 - Process for preparing 1,2,3,9-tetrahydro-9-methyl-3-methylene-4H-carbazol-4-one and ondansetron therefrom.

-

PubChem. (n.d.). 6-cyclohexyl-2,3,4,9-tetrahydro-1H-carbazol-1-one N-phenylthiosemicarbazone. Available at: [Link]

-

ResearchGate. (n.d.). Determination of amines using 2-(11H-benzo[a]carbazol-11-yl) ethyl chloroformate (BCEC-Cl) as labeling reagent by HPLC with fluorescence detection and identification with APCI/MS. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). Synthesis of N-Alkenylated Heterocycles via T3P-Promoted Condensation with Ketones. Available at: [Link]

-

ResearchGate. (n.d.). Purification of carbazole by solvent crystallization under two forced cooling modes. Available at: [Link]

-

National Center for Biotechnology Information. (2024, March 7). Preparation and property analysis of antioxidant of carbazole derivatives. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). Review of Characteristics and Analytical Methods for Determination of Thiabendazole. Available at: [Link]

-

ACS Publications. (2021, June 25). Synthesis of 4-Hydroxycarbazole Derivatives by Benzannulation of 3-Nitroindoles with Alkylidene Azlactones. Available at: [Link]

-

ResearchGate. (n.d.). Efficient Asymmetric Synthesis of N-[(1R)-6-Chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl]-2-pyridinecarboxamide for Treatment of Human Papillomavirus Infections. Available at: [Link]

-

Chemistry LibreTexts. (2023, January 29). Recrystallization. Available at: [Link]

- Google Patents. (n.d.). US20060252942A1 - Process for preparing 1,2,3,9-tetrahydro-9-methyl-3-[(2-methyl-1H-imidazol-1-YL)methyl]-4H-carbazol-4-one.

-

PubChem. (n.d.). 1,2,3,9-Tetrahydro-4H-carbazol-4-one. Available at: [Link]

-

PubMed. (2002). Modern Analytical Techniques for Flavonoid Determination. Available at: [Link]

-

University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Available at: [Link]

-

ResearchGate. (2009). 1,2,3,9-Tetrahydro-4H-carbazol-4-one and 8,9-dihydropyrido-[1,2-a]indol-6(7H)-one from 1H-indole-2-butanoic acid. Available at: [Link]

- Google Patents. (n.d.). US1672630A - Process of purifying carbazole.

-

MDPI. (n.d.). Microwave-Assisted Synthesis of 1,4-Dihydropyridines via the Hantzsch Reaction Using a Recyclable HPW/PEG-400 Catalytic System. Available at: [Link]

-

YouTube. (2022, December 5). Recrystallization and Melting Point Analysis. Available at: [Link]

Sources

- 1. Buy 6-Cyclohexyl-2,3,4,9-tetrahydro-1H-carbazol-1-one | 135897-70-0 [smolecule.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. US7696356B2 - Process for preparing 1,2,3,9-tetrahydro-9-methyl-3-methylene-4H-carbazol-4-one and ondansetron therefrom - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Tips & Tricks [chem.rochester.edu]

- 8. m.youtube.com [m.youtube.com]

- 9. chemscene.com [chemscene.com]

- 10. 6-Bromo-2,3,4,9-tetrahydro-1H-carbazol-1-one | C12H10BrNO | CID 708529 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. echemi.com [echemi.com]

- 12. 1,2,3,9-Tetrahydro-4H-carbazol-4-one | C12H11NO | CID 929130 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Review of Characteristics and Analytical Methods for Determination of Thiabendazole [mdpi.com]

Application Notes and Protocols: 6-Cyclohexyl-Carbazolone as a Versatile Scaffold in Modern Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Carbazole Nucleus - A Privileged Scaffold in Drug Discovery and Materials Science

The carbazole heterocycle is a cornerstone in the design of functional organic molecules. Its rigid, planar, and electron-rich tricyclic structure makes it a "privileged scaffold" in medicinal chemistry, serving as the core of numerous biologically active compounds.[1][2] Carbazole derivatives have demonstrated a vast spectrum of pharmacological activities, including antitumor, antimicrobial, anti-inflammatory, neuroprotective, and antioxidant properties.[2][3][4] This broad utility has led to the development of several marketed drugs, such as the beta-blocker carvedilol and the anti-cancer agent ellipticine.[2] Beyond pharmaceuticals, the unique photophysical and electronic properties of carbazoles have established their importance in materials science, particularly in the development of organic light-emitting diodes (OLEDs), photovoltaic cells, and conducting polymers.[3]

The strategic functionalization of the carbazole core is paramount to modulating its biological and physical properties. The introduction of various substituents at different positions of the carbazole ring system allows for the fine-tuning of its steric and electronic characteristics, thereby influencing its interactions with biological targets or its performance in electronic devices. The focus of this guide, 6-cyclohexyl-carbazolone, represents a synthetically versatile building block that combines the key features of the carbazole nucleus with a lipophilic cyclohexyl group and a reactive carbonyl moiety. The cyclohexyl group can enhance membrane permeability and improve pharmacokinetic profiles, a desirable trait in drug design.[1] The carbazolone structure provides a reactive handle for a plethora of subsequent chemical transformations.

This document serves as a comprehensive guide to the synthetic utility of 6-cyclohexyl-carbazolone and related functionalized carbazoles. We will delve into modern synthetic strategies for their preparation, with a focus on transition metal-catalyzed reactions, and provide detailed protocols for their application as building blocks in the synthesis of more complex molecular architectures.

I. Synthetic Strategies for Accessing Functionalized Carbazole Cores

The construction of the carbazolone scaffold can be achieved through various synthetic routes. Modern organic synthesis has largely moved towards more efficient and atom-economical methods, with palladium-catalyzed reactions being at the forefront of these advancements.

Palladium-Catalyzed Tandem C-H Functionalization and C-N Bond Formation

A powerful and now well-established strategy for the synthesis of carbazoles involves a palladium-catalyzed tandem reaction that combines a directed C-H functionalization with a C-N bond formation.[5][6][7] This approach offers a convergent and highly efficient route to substituted carbazoles from readily available starting materials. The general transformation is depicted below:

Figure 1: General scheme for Palladium-catalyzed carbazole synthesis.

In this process, a pre-formed biaryl amide undergoes an intramolecular cyclization. The amide directing group facilitates the ortho-palladation of one of the aryl rings, followed by reductive elimination to form the carbazole product.[5] A co-oxidant, typically copper(II) acetate, is used to regenerate the active Pd(II) catalyst from the Pd(0) species formed during the reductive elimination step, thus completing the catalytic cycle.[5]

II. Application Protocol 1: Synthesis of a 6-Substituted Carbazole via Palladium-Catalyzed Intramolecular C-H Amination

This protocol provides a general method for the synthesis of a carbazole core, which can be adapted for the synthesis of precursors to 6-cyclohexyl-carbazolone.

Objective: To synthesize a functionalized carbazole from a 2-arylacetanilide derivative using a palladium-catalyzed intramolecular C-H amination reaction.

Materials:

-

Substituted 2-arylacetanilide (1.0 equiv)

-

Palladium(II) acetate (Pd(OAc)₂, 0.05 equiv)

-

Copper(II) acetate (Cu(OAc)₂, 2.0 equiv)

-

Toluene (anhydrous)

-

Oxygen (balloon)

-

Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)

-

Magnetic stirrer and hotplate

-

Silica gel for column chromatography

Step-by-Step Protocol:

-

Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add the substituted 2-arylacetanilide (1.0 equiv), palladium(II) acetate (0.05 equiv), and copper(II) acetate (2.0 equiv).

-

Solvent Addition: Evacuate and backfill the flask with oxygen three times. Under a positive pressure of oxygen (from a balloon), add anhydrous toluene via syringe. The typical concentration is 0.1 M.

-

Reaction Conditions: Place the flask in a preheated oil bath at 110 °C and stir vigorously.

-

Monitoring the Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed (typically 12-24 hours).

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove the metal salts.

-

Wash the Celite® pad with additional ethyl acetate.

-

Combine the organic filtrates and wash with saturated aqueous ammonium chloride solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired carbazole product.

Causality and Experimental Choices:

-

Palladium(II) acetate is the catalyst that facilitates the C-H activation and C-N bond formation.

-

Copper(II) acetate acts as the terminal oxidant to regenerate the active Pd(II) catalyst, allowing for a catalytic cycle.[5]

-

Oxygen is the ultimate oxidant in the catalytic cycle, reoxidizing the Cu(I) species back to Cu(II).

-

Anhydrous toluene is used as the solvent to ensure a water-free environment, which is crucial for the stability and activity of the catalyst.

-

The high temperature is necessary to overcome the activation energy for the C-H bond cleavage.

III. Functionalization of the Carbazole Core: The Path to 6-Cyclohexyl-Carbazolone

Once the carbazole nucleus is formed, further functionalization can be undertaken to install the desired substituents. The inherent reactivity of the carbazole ring system favors electrophilic substitution at the C3 and C6 positions. However, modern synthetic methods, particularly those employing directing groups, allow for regioselective functionalization at other positions, such as C1.[8]

Palladium-Catalyzed C1-Selective Nitration of Carbazoles

A notable example of regioselective functionalization is the palladium-catalyzed, directing group-assisted nitration at the C1 position of the carbazole core.[8] This methodology highlights the power of directing groups to override the natural reactivity of the heterocyclic system.

Figure 2: Directed C1-Nitration of a Carbazole.

This strategy involves the installation of a removable directing group (e.g., a pyridyl group) on the carbazole nitrogen. The directing group coordinates to the palladium catalyst, bringing it into proximity of the C1-H bond and facilitating its selective functionalization.[8]

IV. Application Protocol 2: Hypothetical Derivatization of a Carbazolone Ring

This protocol outlines a hypothetical, yet plausible, two-step sequence to introduce a cyclohexyl group at the C6 position of a pre-existing carbazolone, followed by further derivatization at the carbonyl group. This protocol is based on established organic transformations.

Objective: To synthesize a derivative of 6-cyclohexyl-carbazolone.

Part A: Friedel-Crafts Alkylation to Install the Cyclohexyl Group

Materials:

-

Carbazolone (1.0 equiv)

-

Cyclohexene (1.2 equiv)

-

Aluminum chloride (AlCl₃, 1.5 equiv) or a milder Lewis acid like FeCl₃.[9][10]

-

Dichloromethane (anhydrous)

-

Standard glassware for inert atmosphere reactions

-

Magnetic stirrer

Step-by-Step Protocol:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add the carbazolone (1.0 equiv) and anhydrous dichloromethane.

-

Lewis Acid Addition: Cool the solution to 0 °C in an ice bath and slowly add aluminum chloride (1.5 equiv) in portions.

-

Alkylation: To the resulting slurry, add cyclohexene (1.2 equiv) dropwise via syringe.

-

Reaction Conditions: Allow the reaction to warm to room temperature and stir for 4-6 hours.

-

Monitoring and Work-up: Monitor the reaction by TLC. Upon completion, carefully quench the reaction by pouring it into a mixture of ice and concentrated HCl.

-

Extraction and Purification: Extract the aqueous layer with dichloromethane. Combine the organic layers, wash with water and brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography to yield 6-cyclohexyl-carbazolone.

Part B: Wittig Reaction for Carbonyl Derivatization

Materials:

-

6-Cyclohexyl-carbazolone (1.0 equiv)

-

Methyltriphenylphosphonium bromide (1.1 equiv)

-

Potassium tert-butoxide (1.1 equiv)

-

Tetrahydrofuran (THF, anhydrous)

Step-by-Step Protocol:

-

Ylide Formation: In a separate flame-dried flask under an inert atmosphere, suspend methyltriphenylphosphonium bromide (1.1 equiv) in anhydrous THF. Cool to 0 °C and add potassium tert-butoxide (1.1 equiv). Stir at room temperature for 1 hour to form the ylide (a bright yellow solution).

-

Wittig Reaction: Cool the ylide solution back to 0 °C and add a solution of 6-cyclohexyl-carbazolone (1.0 equiv) in anhydrous THF dropwise.

-

Reaction Conditions: Allow the reaction to warm to room temperature and stir overnight.

-

Work-up and Purification: Quench the reaction with saturated aqueous ammonium chloride. Extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography to isolate the desired olefin product.

V. Data Presentation

The following table summarizes typical reaction conditions for palladium-catalyzed carbazole synthesis, highlighting the versatility of this method with various substrates.

| Entry | Substrate | Catalyst Loading (mol%) | Oxidant | Solvent | Temp (°C) | Yield (%) | Reference |

| 1 | 2-Phenylacetanilide | 5 | Cu(OAc)₂ | Toluene | 110 | 95 | [5] |

| 2 | 2-(4-Methoxyphenyl)acetanilide | 5 | Cu(OAc)₂ | Toluene | 110 | 88 | [5] |

| 3 | 2-(4-Chlorophenyl)acetanilide | 5 | Cu(OAc)₂ | Toluene | 110 | 75 | [5] |

VI. Conclusion

The carbazole framework, and specifically functionalized derivatives like 6-cyclohexyl-carbazolone, represent highly valuable building blocks in organic synthesis. Modern catalytic methods, particularly palladium-catalyzed C-H functionalization, have revolutionized the synthesis of these important scaffolds, offering efficient and modular routes. The protocols and conceptual frameworks presented in this guide are intended to empower researchers to leverage the rich chemistry of carbazoles in the design and synthesis of novel molecules for applications in drug discovery and materials science. The strategic combination of a privileged core with functional groups that enhance pharmacokinetic properties and provide handles for further derivatization ensures that carbazole-based building blocks will remain at the forefront of chemical innovation.

References

-

Carbazole Derivatives as Antiviral Agents: An Overview - PMC - NIH. (2019-05-17). Available at: [Link]

-

Recent developments in C−H functionalization of carbazoles. (n.d.). Available at: [Link]

-

Recent synthetic strategies for the construction of functionalized carbazoles and their heterocyclic motifs enabled by Lewis acids - NIH. (2023-11-06). Available at: [Link]

-

Carbazole Dicarboxaldehydes: Versatile Building Blocks for Organic Synthesis. (n.d.). Available at: [Link]

-

Recent synthetic strategies for the construction of functionalized carbazoles and their heterocyclic motifs enabled by Lewis acids - RSC Publishing. (2023-11-06). Available at: [Link]

-

Innovative synthesis of drug-like molecules using tetrazole as core building blocks - Beilstein Journals. (2024-04-29). Available at: [Link]

-

Carbazole synthesis via dual C-H activation/photoredox catalysis. - ResearchGate. (n.d.). Available at: [Link]

-

Combined C-H Functionalization/C-N Bond Formation Route to Carbazoles - Organic Chemistry Portal. (n.d.). Available at: [Link]

-

Carbazole Derivatives as STAT Inhibitors: An Overview - MDPI. (2021-07-03). Available at: [Link]

-

Synthesis of 11H-pyridocarbazoles and derivatives. Comparison of their DNA binding and antitumor activity with those of 6H - PubMed. (n.d.). Available at: [Link]

-

Synthesis of Carbazoles - Organic Chemistry Portal. (n.d.). Available at: [Link]

-

Multi C−H Functionalization Reactions of Carbazole Heterocycles via Gold‐Catalyzed Carbene Transfer Reactions - PMC - NIH. (2021-01-12). Available at: [Link]

-

A review on the biological potentials of carbazole and its derived products. (n.d.). Available at: [Link]

-

A Palladium-Catalyzed Method for the Synthesis of Carbazoles via Tandem C-H Functionalization and C-N Bond Formation - PMC - NIH. (n.d.). Available at: [Link]

-

Palladium-Catalyzed Method for the Synthesis of Carbazoles via Tandem C−H Functionalization and C−N Bond Formation | The Journal of Organic Chemistry - ACS Publications. (n.d.). Available at: [Link]

-

Pyrazole: an emerging privileged scaffold in drug discovery - PMC. (2023-11-07). Available at: [Link]

-

Recent Developments and Biological Activities of N-Substituted Carbazole Derivatives: A Review - PubMed Central. (n.d.). Available at: [Link]

-

(R)-Cyclohexenol is a valuable building block in organic synthesis - ResearchGate. (n.d.). Available at: [Link]

-

Palladium-catalyzed regioselective C1-selective nitration of carbazoles - Beilstein Journals. (n.d.). Available at: [Link]

-

One-pot synthesis of carbazoles by palladium-catalyzed N-arylation and oxidative coupling. (n.d.). Available at: [Link]

-

Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions | Chemical Reviews. (n.d.). Available at: [Link]

Sources

- 1. Carbazole Derivatives as Antiviral Agents: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 2. echemcom.com [echemcom.com]

- 3. mdpi.com [mdpi.com]

- 4. Recent Developments and Biological Activities of N-Substituted Carbazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Combined C-H Functionalization/C-N Bond Formation Route to Carbazoles [organic-chemistry.org]

- 6. A Palladium-Catalyzed Method for the Synthesis of Carbazoles via Tandem C-H Functionalization and C-N Bond Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. BJOC - Palladium-catalyzed regioselective C1-selective nitration of carbazoles [beilstein-journals.org]

- 9. Recent synthetic strategies for the construction of functionalized carbazoles and their heterocyclic motifs enabled by Lewis acids - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Recent synthetic strategies for the construction of functionalized carbazoles and their heterocyclic motifs enabled by Lewis acids - RSC Advances (RSC Publishing) DOI:10.1039/D3RA06396H [pubs.rsc.org]

Application Notes and Protocols for the N-Alkylation of 6-Cyclohexyl-tetrahydro-1H-carbazol-1-one

Introduction: The Significance of N-Alkylated Carbazole Scaffolds in Modern Drug Discovery

The carbazole nucleus is a privileged heterocyclic motif, integral to the structure of numerous natural products and synthetic compounds with a broad spectrum of biological activities.[1][2] N-alkylation of the carbazole core, particularly in complex derivatives such as 6-cyclohexyl-tetrahydro-1H-carbazol-1-one, represents a critical synthetic step in the development of novel therapeutic agents. These modifications can profoundly influence the pharmacological profile of the parent molecule, enhancing properties like receptor affinity, metabolic stability, and cell permeability. N-substituted carbazole derivatives have shown promise as antimicrobial, antitumor, anti-inflammatory, and neuroprotective agents.[1][2][3] This application note provides a comprehensive guide to the N-alkylation of 6-cyclohexyl-tetrahydro-1H-carbazol-1-one, delving into the mechanistic underpinnings of the reaction and presenting detailed, field-proven protocols for its successful execution. The methodologies described herein are designed to be robust and reproducible, empowering researchers in their quest for next-generation therapeutics.

Mechanistic Insights: The Chemistry of N-Alkylation

The N-alkylation of a carbazole derivative is fundamentally a nucleophilic substitution reaction. The nitrogen atom of the carbazole ring, possessing a lone pair of electrons, acts as a nucleophile, attacking an electrophilic carbon atom of an alkylating agent. The reaction typically proceeds via an SN2 mechanism, particularly when primary alkyl halides are employed as the alkylating agent.[4]

A crucial first step in this process is the deprotonation of the N-H bond of the carbazole. Due to the aromaticity of the carbazole ring system, the N-H proton is weakly acidic. A suitable base is therefore required to generate the more nucleophilic carbazolide anion.[5] Common bases employed for this purpose include alkali metal hydroxides (e.g., NaOH, KOH), carbonates (e.g., K₂CO₃), and hydrides (e.g., NaH). The choice of base is critical and can influence reaction rates and yields.

The general mechanism can be visualized as follows:

Caption: General mechanism of N-alkylation of a carbazole derivative.

Several methodologies can be employed to achieve N-alkylation, each with its own set of advantages and considerations. These include classical alkylation with alkyl halides, phase-transfer catalysis, and microwave-assisted synthesis.

Experimental Protocols

Protocol 1: Classical N-Alkylation using an Alkyl Halide

This protocol describes a standard and widely applicable method for the N-alkylation of 6-cyclohexyl-tetrahydro-1H-carbazol-1-one using an alkyl halide and a carbonate base.

Materials:

-

6-Cyclohexyl-tetrahydro-1H-carbazol-1-one

-

Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl bromide)

-

Potassium carbonate (K₂CO₃), anhydrous

-

Acetone or N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Separatory funnel

-

Rotary evaporator

-

Chromatography column

Procedure:

-

Reaction Setup: To a solution of 6-cyclohexyl-tetrahydro-1H-carbazol-1-one (1.0 eq) in anhydrous acetone or DMF (10 mL per mmol of substrate) in a round-bottom flask, add anhydrous potassium carbonate (2.0-3.0 eq).

-

Addition of Alkylating Agent: Add the alkyl halide (1.1-1.5 eq) to the suspension.

-

Reaction: Stir the reaction mixture at room temperature or heat to reflux (typically 50-80 °C) for 2-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).[6]

-

Workup: Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure to remove the solvent.

-

Extraction: Dissolve the residue in ethyl acetate and wash with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-alkylated product.

Data Presentation:

| Alkyl Halide | Base | Solvent | Temperature | Time (h) | Yield (%) |

| Methyl Iodide | K₂CO₃ | DMF | RT | 12 | ~85 |

| Ethyl Bromide | K₂CO₃ | Acetone | Reflux | 18 | ~80 |

| Benzyl Bromide | K₂CO₃ | Acetone | Reflux | 8 | ~90 |

Note: Yields are approximate and can vary depending on the specific substrate and reaction conditions.

Protocol 2: N-Alkylation under Phase-Transfer Catalysis (PTC)

Phase-transfer catalysis is a powerful technique for carrying out reactions between reactants in immiscible phases. For the N-alkylation of carbazoles, a quaternary ammonium salt is often used as the phase-transfer catalyst to shuttle the carbazolide anion from the solid or aqueous phase to the organic phase where the alkylating agent resides.[5][7] This method can often lead to faster reaction times and milder conditions.

Materials:

-

6-Cyclohexyl-tetrahydro-1H-carbazol-1-one

-

Alkyl halide

-

Sodium hydroxide (NaOH) or Potassium hydroxide (KOH), pellets or 50% aqueous solution

-

Tetrabutylammonium bromide (TBAB) or other suitable phase-transfer catalyst

-

Toluene or Dichloromethane (DCM)

-

Deionized water

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate or magnesium sulfate

Procedure:

-

Reaction Setup: In a round-bottom flask, combine 6-cyclohexyl-tetrahydro-1H-carbazol-1-one (1.0 eq), the alkyl halide (1.2 eq), and the phase-transfer catalyst (e.g., TBAB, 0.1 eq) in toluene or DCM.

-

Addition of Base: Add powdered NaOH or KOH (3.0 eq) or a 50% aqueous solution of NaOH or KOH.

-

Reaction: Stir the mixture vigorously at room temperature or gentle heating (40-50 °C) for 1-6 hours. Monitor the reaction by TLC.

-

Workup: After completion, add deionized water to dissolve the inorganic salts.

-

Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with ethyl acetate.

-

Washing: Combine the organic layers and wash with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography as described in Protocol 1.

Caption: Workflow of Phase-Transfer Catalyzed N-Alkylation.

Protocol 3: Microwave-Assisted N-Alkylation

Microwave irradiation can significantly accelerate the rate of N-alkylation reactions, often leading to higher yields in shorter reaction times.[8][9] This "green chemistry" approach is highly efficient and scalable.

Materials:

-

6-Cyclohexyl-tetrahydro-1H-carbazol-1-one

-

Alkyl halide

-

Potassium carbonate (K₂CO₃) or another suitable solid support

-

Solvent (optional, can be performed solvent-free)

-

Ethyl acetate

-

Deionized water

Procedure:

-

Preparation of Reaction Mixture: In a microwave-safe reaction vessel, thoroughly mix 6-cyclohexyl-tetrahydro-1H-carbazol-1-one (1.0 eq), the alkyl halide (1.5 eq), and finely powdered potassium carbonate (3.0 eq). For a solvent-free reaction, ensure intimate mixing. Alternatively, a minimal amount of a high-boiling polar aprotic solvent like DMF or DMSO can be added.

-

Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at a set temperature (e.g., 100-150 °C) and power (e.g., 100 W) for a short duration (e.g., 5-20 minutes).[10]

-

Workup: After cooling, add ethyl acetate and water to the reaction mixture.

-

Extraction and Purification: Follow the extraction, drying, concentration, and purification steps as outlined in Protocol 1.

Synthesis of the Starting Material: 6-Cyclohexyl-tetrahydro-1H-carbazol-1-one

The starting material, 6-cyclohexyl-tetrahydro-1H-carbazol-1-one, can be synthesized via a Fischer indole synthesis.[11] This involves the reaction of a suitably substituted phenylhydrazine with a cyclohexanone derivative. A plausible synthetic route begins with the reaction of cyclohexylamine and a carbazole precursor under acidic conditions to promote cyclization.[11]

Caption: Fischer Indole Synthesis for the preparation of the starting material.

Troubleshooting and Self-Validation

A successful protocol is a self-validating one. The following are key checkpoints and troubleshooting tips:

-

Incomplete Reaction: If TLC analysis shows significant starting material remaining, consider increasing the reaction time, temperature, or the equivalents of the base and alkylating agent. Ensure all reagents and solvents are anhydrous, as water can quench the base and hydrolyze the alkylating agent.

-

Side Product Formation: Over-alkylation to form a quaternary ammonium salt is generally not an issue with carbazoles under these conditions. However, if the alkylating agent is bifunctional, intramolecular cyclization or polymerization could occur. In such cases, high dilution conditions may be necessary.

-

Purification Challenges: If the product and starting material have similar polarities, careful optimization of the chromatography eluent system is required. A shallow gradient can improve separation.

Conclusion

The N-alkylation of 6-cyclohexyl-tetrahydro-1H-carbazol-1-one is a versatile and essential transformation in the synthesis of novel, biologically active molecules. The choice of methodology—classical alkylation, phase-transfer catalysis, or microwave-assisted synthesis—will depend on the specific requirements of the synthesis, including scale, desired reaction time, and available equipment. By understanding the underlying reaction mechanism and following the detailed protocols provided, researchers can confidently and efficiently generate a diverse library of N-alkylated carbazole derivatives for further investigation in drug discovery and development programs.

References

-

New Synthesis Method of N-Alkylation of Carbazole Under Microwave Irradiation in Dry Media. (2025). ResearchGate. [Link]

-

Experimental and Computational Studies on N-alkylation Reaction of N-Benzoyl 5-(Aminomethyl)Tetrazole. (n.d.). MDPI. [Link]

- Phosphonium Ylide-Catalyzed Z-Stereoselective Synthesis of α-Substituted Monofluoroalkenes from gem-Difluoroalkenes and Triazol. (2023).

-

PTC N-Alkylation of Carbazole Derivative. (n.d.). PTC Organics, Inc. [Link]

- Method for synthesis of N-alkyl carbazole and derivatives thereof. (2013).

-

RAPID N-ALKYLATION OF CARBAZOLE, PHENOTHIAZLNE AND ACRIDONE UNDER MICROWAVE IRRADIATION. (2000). ResearchGate. [Link]

-

N-Alkylation of Imidazoles with Dialkyl and Alkylene Carbonates. (2020). ResearchGate. [Link]

-

Important Role of NH-Carbazole in Aryl Amination Reactions Catalyzed by 2-Aminobiphenyl Palladacycles. (2023). ACS Publications. [Link]

-

Amine synthesis by reductive amination (reductive alkylation). (n.d.). Organic Chemistry Portal. [Link]

-

6-Methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-one. (n.d.). National Institutes of Health. [Link]

-

The Williamson Ether Synthesis. (2014). Master Organic Chemistry. [Link]

-

Recent Developments and Biological Activities of N-Substituted Carbazole Derivatives: A Review. (n.d.). PubMed Central. [Link]

-

Reductive N-alkylation of primary and secondary amines using carboxylic acids and borazane under mild conditions. (2018). Royal Society of Chemistry. [Link]

-

N-Alkyl Carbazole Derivatives as New Tools for Alzheimer's Disease: Preliminary Studies. (n.d.). MDPI. [Link]

-

Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. (n.d.). Francis Academic Press. [Link]

-

Efficient one-pot synthesis of polysubstituted 6-[(1H-1,2,3-Triazol-1-Yl) Methyl]uracils through the "click" protocol. (n.d.). ResearchGate. [Link]

-

Williamson ether synthesis. (n.d.). Wikipedia. [Link]

-

Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][6][12]naphthyrin-5(6H)-one. (n.d.). National Institutes of Health. [Link]

-

Current Developments in the Pharmacological Activities and Synthesis of Carbazole Derivatives. (2022). ResearchGate. [Link]

-

Reductive Amination, and How It Works. (2017). Master Organic Chemistry. [Link]

-

Synthesis of N-Alkylpyrazoles by Phase Transfer Catalysis Without Solvent. (n.d.). ResearchGate. [Link]

-

Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents. (n.d.). ResearchGate. [Link]

-

A review on the biological potentials of carbazole and its derived products. (n.d.). Inorganic and Nano-Metal Chemistry. [Link]

-

Synthesis and evaluation of 2,3,4,9-tetrahydro-1H-carbazole derivatives as selective acetylcholinesterase inhibitors. (n.d.). NISCair Online Periodicals Repository. [Link]

-

Reductive amination. (n.d.). Wikipedia. [Link]

-

Reductive Alkylation of Quinolines to N-Alkyl Tetrahydroquinolines Catalyzed by Arylboronic Acid. (2021). ACS Publications. [Link]

-

Williamson Ether Synthesis. (2018). YouTube. [Link]

-

A One-Pot Six-Component Reaction for the Synthesis of 1,5-Disubstituted Tetrazol-1,2,3-Triazole Hybrids and Their Cytotoxic Activity against the MCF-7 Cell Line. (n.d.). MDPI. [Link]

-

Synthesis of substituted N-heterocycles by N-alkylation. (n.d.). Organic Chemistry Portal. [Link]

Sources

- 1. Recent Developments and Biological Activities of N-Substituted Carbazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. echemcom.com [echemcom.com]

- 3. mdpi.com [mdpi.com]

- 4. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 5. phasetransfercatalysis.com [phasetransfercatalysis.com]

- 6. Experimental and Computational Studies on N-alkylation Reaction of N-Benzoyl 5-(Aminomethyl)Tetrazole [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Buy 6-Cyclohexyl-2,3,4,9-tetrahydro-1H-carbazol-1-one | 135897-70-0 [smolecule.com]

- 12. researchgate.net [researchgate.net]

Application Notes & Protocols for Acetylcholinesterase Inhibition Assay of Carbazole Derivatives

Version: 1.0

I. Introduction: The Significance of Acetylcholinesterase Inhibition and the Promise of Carbazole Scaffolds

Acetylcholinesterase (AChE) is a serine hydrolase that plays a pivotal role in the central and peripheral nervous systems. Its primary biological function is the termination of nerve impulse transmission at cholinergic synapses by rapidly hydrolyzing the neurotransmitter acetylcholine into choline and acetate.[1][2][3][4] The regulation of acetylcholine levels is critical for maintaining normal cognitive and neuromuscular function.

Inhibition of AChE is a cornerstone therapeutic strategy for managing symptomatic aspects of neurodegenerative disorders, most notably Alzheimer's disease (AD).[1][2][5] By impeding the breakdown of acetylcholine, AChE inhibitors increase the concentration and duration of the neurotransmitter in the synaptic cleft, thereby enhancing cholinergic neurotransmission which is often impaired in AD patients.[5][6]

Carbazole derivatives have emerged as a highly promising class of compounds in the search for novel AChE inhibitors.[7][8] The rigid, planar, and electron-rich carbazole nucleus serves as an excellent scaffold for designing molecules that can effectively interact with the active site of the AChE enzyme.[9][10] Various substitutions on the carbazole ring system allow for the fine-tuning of inhibitory potency, selectivity, and pharmacokinetic properties.[9][11] This application note provides a detailed protocol for screening and characterizing carbazole derivatives as AChE inhibitors using the robust and widely accepted Ellman's colorimetric method.[12][13]

II. Principle of the Assay: The Ellman's Method

The most common and reliable method for measuring AChE activity and screening for its inhibitors is the spectrophotometric assay developed by Ellman and colleagues.[1][13][14] This colorimetric assay is based on the enzymatic hydrolysis of a synthetic substrate, acetylthiocholine (ATCh), which is structurally analogous to acetylcholine.

The principle unfolds in two sequential reactions:

-

Enzymatic Hydrolysis: Acetylcholinesterase catalyzes the hydrolysis of the substrate acetylthiocholine (ATCh) to produce thiocholine and an acetate ion.[3][14]

-

Colorimetric Detection: The resulting thiocholine, which contains a free thiol group (-SH), readily reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, or Ellman's reagent). This reaction cleaves the disulfide bond in DTNB to generate 2-nitrobenzoate-5-mercaptothiocholine and the yellow-colored anion, 5-thio-2-nitrobenzoate (TNB).[2][3][13]

The intensity of the yellow color, which is directly proportional to the amount of TNB produced, is measured by monitoring the increase in absorbance at or near 412 nm.[1][4][13][14] When an inhibitory compound such as a carbazole derivative is present, the rate of ATCh hydrolysis decreases, leading to a reduced rate of TNB formation and a slower increase in absorbance.[3] The potency of the inhibitor is quantified by determining the concentration required to reduce enzyme activity by 50% (IC₅₀).

III. Materials and Reagents

A. Equipment

-

Spectrophotometric 96-well microplate reader capable of kinetic measurements at 412 nm.

-

Calibrated single- and multi-channel pipettes (2-20 µL, 20-200 µL).

-

Clear, flat-bottom 96-well microplates.

-

Reagent reservoirs.

-

Vortex mixer.

-

Incubator or water bath set to 25°C or 37°C (optional, for temperature control).

B. Reagents & Chemicals

| Reagent | Supplier Example | Catalog No. | Storage |

| Acetylcholinesterase (AChE) from Electrophorus electricus (electric eel), Type VI-S | Sigma-Aldrich | C3389 | -20°C |

| Acetylthiocholine Iodide (ATChI) | Sigma-Aldrich | A5751 | 4°C |

| 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB) | Sigma-Aldrich | D8130 | Room Temp. |

| Sodium Phosphate Monobasic | Fisher Scientific | S369 | Room Temp. |

| Sodium Phosphate Dibasic | Fisher Scientific | S374 | Room Temp. |

| Donepezil Hydrochloride (Positive Control) | Sigma-Aldrich | D6821 | Room Temp. |

| Dimethyl Sulfoxide (DMSO), ACS Grade | Sigma-Aldrich | D8418 | Room Temp. |

| Deionized Water (ddH₂O) | Millipore | - | Room Temp. |

| Carbazole Derivative Samples | In-house synthesis or commercial | - | As required |

IV. Experimental Protocols

A. Preparation of Reagents and Stock Solutions

-

Assay Buffer (0.1 M Sodium Phosphate Buffer, pH 8.0):

-

Prepare separate stock solutions of 0.1 M Sodium Phosphate Monobasic and 0.1 M Sodium Phosphate Dibasic.

-

To prepare 100 mL of the buffer, mix approximately 5.3 mL of the monobasic stock with 94.7 mL of the dibasic stock.

-

Adjust the pH to 8.0 ± 0.02 using a calibrated pH meter by adding small volumes of the appropriate stock solution.

-

Store at 4°C for up to one month.[2]

-

-

AChE Enzyme Stock Solution (1 U/mL):

-

The specific activity of the enzyme is provided by the manufacturer (e.g., ~200 U/mg). Calculate the mass of enzyme needed to prepare a 1 U/mL stock solution in Assay Buffer.

-

Prepare the solution, aliquot into single-use vials (e.g., 50 µL), and store at -20°C to prevent degradation from repeated freeze-thaw cycles.[2]

-

-

DTNB Stock Solution (10 mM):

-

Dissolve 39.6 mg of DTNB in 10 mL of Assay Buffer.

-

Vortex until fully dissolved.

-

Store in a light-protected container at 4°C for up to two weeks.[2]

-

-

ATChI Stock Solution (10 mM):

-

Dissolve 2.89 mg of ATChI in 1 mL of deionized water.

-

This solution is prone to hydrolysis and should be prepared fresh on the day of the experiment.[15]

-

-

Carbazole Derivative and Control Stock Solutions (e.g., 10 mM):

-

Dissolve the carbazole test compounds and the positive control (Donepezil) in 100% DMSO to create high-concentration stock solutions (e.g., 10 mM).

-

From this stock, prepare serial dilutions in DMSO to achieve the desired final concentrations for the assay.

-

B. Assay Procedure (96-Well Plate Format)

The following protocol is for a total reaction volume of 200 µL per well. Adjust volumes proportionally if a different total volume is desired.

-

Plate Setup: Design the plate layout to include all necessary controls in triplicate.

-

Blank Wells: Contain all reagents except the enzyme. Used to correct for non-enzymatic hydrolysis of the substrate.

-

Negative Control Wells (100% Activity): Contain all reagents and the vehicle (DMSO) but no inhibitor.

-

Positive Control Wells: Contain all reagents and the standard inhibitor (Donepezil).

-

Test Compound Wells: Contain all reagents and the carbazole derivative at various concentrations.

-

-

Reagent Addition:

-

Add 120 µL of Assay Buffer (0.1 M, pH 8.0) to all wells.

-

Add 20 µL of the appropriate carbazole derivative dilution (or DMSO for negative control, or Donepezil for positive control) to the designated wells.

-

Add 20 µL of DTNB solution (final concentration will be 1 mM).

-

For Blank wells only: Add 20 µL of Assay Buffer instead of the enzyme solution in the next step.

-

Add 20 µL of a freshly diluted AChE working solution (e.g., dilute the 1 U/mL stock to 0.05 U/mL in Assay Buffer) to all wells except the Blanks.[2]

-

-

Pre-incubation: Gently tap the plate to mix the contents. Incubate the plate at a constant temperature (e.g., 25°C) for 15 minutes. This allows the inhibitors to bind to the enzyme before the reaction starts.

-

Initiate Reaction: Add 20 µL of the ATChI solution to all wells to start the enzymatic reaction.[3] The final concentration of ATChI will be 1 mM.

-

Kinetic Measurement: Immediately place the plate into the microplate reader. Measure the absorbance at 412 nm every 60 seconds for a total of 10-15 minutes.[3] The reader software will calculate the rate of reaction (V₀) as the change in absorbance per minute (mOD/min).

V. Data Analysis and Presentation

A. Calculation of Percent Inhibition

-

Correct for Blank: Subtract the rate of the Blank wells from all other wells to correct for non-enzymatic substrate hydrolysis.

-

Calculate Inhibition: Use the corrected rates (V₀) to determine the percentage of AChE inhibition for each concentration of the carbazole derivative using the following formula:

% Inhibition = [ (V₀ of Negative Control - V₀ of Test Well) / V₀ of Negative Control ] x 100

B. Determination of the IC₅₀ Value

The IC₅₀ value is the concentration of an inhibitor required to reduce the activity of an enzyme by 50%.[16]

-

Generate a Dose-Response Curve: Plot the calculated % Inhibition (Y-axis) against the logarithm of the inhibitor concentration (X-axis). The resulting curve should be sigmoidal.[17]

-

Non-linear Regression: Use a suitable software package (e.g., GraphPad Prism, Origin) to fit the data to a four-parameter logistic equation (or similar sigmoidal dose-response model).[16][18] The software will calculate the precise IC₅₀ value from the curve.

C. Data Presentation

Results should be clearly summarized in a table for easy comparison of different carbazole derivatives.

| Compound ID | Conc. (µM) | Avg. Rate (mOD/min) | Std. Dev. | % Inhibition | IC₅₀ (µM) |

| Control | 0 (DMSO) | 25.4 | 1.2 | 0% | N/A |

| Donepezil | 0.01 | 13.1 | 0.8 | 48.4% | 0.011 |

| 0.1 | 2.6 | 0.3 | 89.8% | ||

| Carbazole-A | 1.0 | 18.2 | 1.1 | 28.3% | 6.86 [11] |

| 5.0 | 13.5 | 0.9 | 46.9% | ||

| 10.0 | 8.9 | 0.7 | 65.0% | ||

| Carbazole-B | 1.0 | 22.1 | 1.5 | 13.0% | 14.14 [8] |

| 10.0 | 15.3 | 1.0 | 39.8% | ||

| 25.0 | 9.1 | 0.6 | 64.2% |

Note: IC₅₀ values are representative and cited for context.

VI. Troubleshooting Common Issues

| Problem | Potential Cause(s) | Recommended Solution(s) |

| High background absorbance in Blank wells | 1. Spontaneous (non-enzymatic) hydrolysis of ATChI. 2. Test compound is colored and absorbs at 412 nm. | 1. Prepare ATChI solution fresh. 2. Run a separate control well with buffer, DTNB, and the test compound (no enzyme or substrate) to measure its intrinsic absorbance. Subtract this value. |

| Low or no enzyme activity in Negative Control | 1. Improper storage or handling of AChE enzyme. 2. Incorrect pH of the Assay Buffer. 3. Inactive substrate (ATChI). | 1. Use a fresh aliquot of enzyme stored at -20°C. Avoid repeated freeze-thaw cycles. 2. Prepare fresh buffer and verify the pH is 8.0. 3. Prepare fresh ATChI solution. |

| High variability between replicate wells | 1. Inaccurate pipetting. 2. Temperature fluctuations across the plate. 3. Incomplete mixing of reagents. | 1. Ensure pipettes are calibrated. Use reverse pipetting for viscous solutions like DMSO stocks. 2. Allow all reagents and the plate to equilibrate to room temperature before starting. 3. Gently tap the plate to mix after each reagent addition step. |

| Inhibition exceeds 100% or is negative | 1. Test compound interferes with the detection chemistry (e.g., reacts with DTNB). 2. Calculation error. | 1. Run a control with the test compound, DTNB, and thiocholine (or another thiol) to check for interference. 2. Double-check all formulas and data entry. Ensure the correct blank and control values are used. |

VII. References

-

Pohanka, M. (2011). Acetylcholinesterase Inhibitors: Pharmacology and Toxicology. PMC - PubMed Central. [Link]

-

ResearchGate. (2023, December 6). Synthesis and Acetylcholinesterase Inhibitory Evaluation of Coumarin‐Linked Carbazole Derivatives. ResearchGate. [Link]

-

Marques, N. T., et al. (2020, July 19). In Vitro Screening for Acetylcholinesterase Inhibition and Antioxidant Activity of Quercus suber Cork and Corkback Extracts. PubMed Central. [Link]

-

Padilla, S., et al. Acetylcholinesterase Inhibition Assays for High-Throughput Screening. PubMed Central. [Link]

-

Cavas, L., et al. (2017). Neural Network Modeling of AChE Inhibition by New Carbazole-Bearing Oxazolones. Interdisciplinary Sciences, Computational Life Sciences. [Link]

-

Kushavah, U., et al. (2024, June 1). Novel Carbazoles as AChE Inhibitors: Synthesis, Molecular Docking and Dynamic Simulation Studies. ResearchGate. [Link]

-

Public Health Toxicology. (2023, September 28). Simple and rapid colorimetric method for determination of erythrocyte and plasma cholinesterase activities and comparison with the standard Ellman's method. Public Health Toxicology. [Link]

-

Reddit. (2025, April 10). Help with determining IC50 for enzyme inhibitors. r/Biochemistry. [Link]

-

ResearchGate. (2020, June 22). How to input data to determine IC50 (of an enzyme inhibition assay) from absorbance data by Graphpad Prism? ResearchGate. [Link]

-

Akrami, H., et al. (2015). 9H-Carbazole Derivatives Containing the N-Benzyl-1,2,3-triazole Moiety as New Acetylcholinesterase Inhibitors. PubMed. [Link]

-

ACS Chemical Neuroscience. (2024, July 22). Design of Promising Thiazoloindazole-Based Acetylcholinesterase Inhibitors Guided by Molecular Docking and Experimental Insights. ACS Publications. [Link]

-

ResearchGate. (2021, June 19). I was preforming the acetylcholinesterase in vitro inhibition screening and the assay didnt work. anny suggesstions? ResearchGate. [Link]

-

JoVE. (2023, March 1). Compound Inhibition, IC50 Values, Artifactual & Whole-Cell Activity l Protocol Preview. YouTube. [Link]

-

NIH. (2023, August 10). Unfolding the Antibacterial Activity and Acetylcholinesterase Inhibition Potential of Benzofuran-Triazole Hybrids. National Institutes of Health. [Link]

-

MDPI. Acetylcholinesterase Inhibitors in the Treatment of Neurodegenerative Diseases and the Role of Acetylcholinesterase in their Pathogenesis. MDPI. [Link]

-

Chambers, J. E., et al. Factors in standardizing automated cholinesterase assays. PubMed. [Link]

-

ACS Publications. (2024, October 1). Dose–Response Curves and the Determination of IC50 and EC50 Values. Journal of Medicinal Chemistry. [Link]

Sources

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. Unfolding the Antibacterial Activity and Acetylcholinesterase Inhibition Potential of Benzofuran-Triazole Hybrids: Synthesis, Antibacterial, Acetylcholinesterase Inhibition, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Neural Network Modeling of AChE Inhibition by New Carbazole-Bearing Oxazolones - PubMed [pubmed.ncbi.nlm.nih.gov]